molecular formula C20H23N3O3 B7497350 [4-(Dimethylamino)phenyl]-[4-(4-hydroxybenzoyl)piperazin-1-yl]methanone

[4-(Dimethylamino)phenyl]-[4-(4-hydroxybenzoyl)piperazin-1-yl]methanone

Cat. No. B7497350
M. Wt: 353.4 g/mol
InChI Key: VLACRBFSKCIPCT-UHFFFAOYSA-N
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Description

[4-(Dimethylamino)phenyl]-[4-(4-hydroxybenzoyl)piperazin-1-yl]methanone, also known as Dihydrochloride (CAS No. 1228779-96-1), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

[4-(Dimethylamino)phenyl]-[4-(4-hydroxybenzoyl)piperazin-1-yl]methanone has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use as a diagnostic agent in cancer imaging.

Mechanism of Action

The exact mechanism of action of [4-(Dimethylamino)phenyl]-[4-(4-hydroxybenzoyl)piperazin-1-yl]methanone is not fully understood. However, it has been suggested that it may act by inhibiting the production of inflammatory mediators and by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that [4-(Dimethylamino)phenyl]-[4-(4-hydroxybenzoyl)piperazin-1-yl]methanone has anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been investigated for its potential use as a diagnostic agent in cancer imaging.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-(Dimethylamino)phenyl]-[4-(4-hydroxybenzoyl)piperazin-1-yl]methanone is its potential use in various fields such as medicinal chemistry and cancer imaging. However, its limitations include its low solubility in water and its potential toxicity in high concentrations.

Future Directions

There are several future directions for the study of [4-(Dimethylamino)phenyl]-[4-(4-hydroxybenzoyl)piperazin-1-yl]methanone. Some of these include:
1. Further investigation of its anti-inflammatory and analgesic properties.
2. Development of more efficient synthesis methods to improve yield and purity.
3. Investigation of its potential use as a diagnostic agent in cancer imaging.
4. Investigation of its potential use in combination with other drugs for cancer treatment.
5. Investigation of its potential use in other fields such as material science and catalysis.
Conclusion:
In conclusion, [4-(Dimethylamino)phenyl]-[4-(4-hydroxybenzoyl)piperazin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in these areas will shed more light on the potential applications of this compound.

Synthesis Methods

The synthesis method of [4-(Dimethylamino)phenyl]-[4-(4-hydroxybenzoyl)piperazin-1-yl]methanone involves the reaction between 4-(dimethylamino)benzaldehyde and 4-(4-hydroxybenzoyl)piperazine in the presence of acetic acid and acetic anhydride. The reaction is carried out at room temperature and the product is purified by recrystallization.

properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-(4-hydroxybenzoyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-21(2)17-7-3-15(4-8-17)19(25)22-11-13-23(14-12-22)20(26)16-5-9-18(24)10-6-16/h3-10,24H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLACRBFSKCIPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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